1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic and Medicinal Aspects
Synthesis and Biological Properties
Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, have been identified as privileged heterocycles in drug discovery, displaying a wide range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory activities. These compounds have been the subject of significant structure-activity relationship (SAR) studies, indicating their potential as lead compounds for various disease targets. This highlights the importance of these scaffolds in medicinal chemistry for the development of new therapeutic agents (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts for synthesizing pyranopyrimidine derivatives, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, has been extensively reviewed. This underscores the significant role of such scaffolds in drug development, with a focus on innovative synthetic pathways that enhance the development of lead molecules (Parmar, Vala, & Patel, 2023).
Chemical Properties and Reactivity
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
A review focused on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents. This study provides valuable insights into the nuances of chemical reactions involving these compounds, highlighting the complexity and versatility of their chemical behavior (Mohamed & Mahmoud, 2019).
Green Synthesis of Heterocyclic Derivatives
The green multi-component synthesis approach for fused heterocyclic derivatives, including pyrazolo-pyrimidines, has been emphasized as an atom economical and eco-friendly method. This approach underscores the sustainability aspect of chemical synthesis, aligning with modern principles of green chemistry (Dhanalakshmi et al., 2021).
Mechanism of Action
Target of Action
Pyrimidine-based compounds are known to have a broad range of biological activities and can interact with various targets . For instance, some pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
One such mechanism involves inhibiting protein kinases, thereby controlling cellular processes such as cell growth and metabolism .
Biochemical Pathways
Pyrimidine derivatives are known to impact a wide range of biological pathways due to their broad biological activity . For instance, they can affect pathways related to antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, including their biological potency and adme properties, have been discussed in general .
Result of Action
Pyrimidine derivatives have been reported to possess potential medicinal properties important to central nervous system (cns)-active agents, calcium channel blockers, and antidepressants .
Biochemical Analysis
Biochemical Properties
They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Pyrimidine derivatives have been reported to exert anticancer potential through different action mechanisms . They can inhibit protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
This inhibition can control cell growth, differentiation, migration, and metabolism .
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-5-11-12(6)7-9-3-1-4-10-7/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLQZGZKAWTIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.